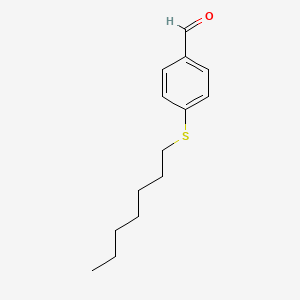

4-(Heptylsulfanyl)benzaldehyde

Description

4-(Heptylsulfanyl)benzaldehyde is a benzaldehyde derivative substituted at the para position with a heptylthio (-S-C₇H₁₅) group. This compound combines the reactivity of the aldehyde functional group with the hydrophobic and electronic properties imparted by the heptylsulfanyl moiety. The sulfanyl group acts as an electron donor via sulfur’s lone pairs, influencing the electronic environment of the aromatic ring and modulating the aldehyde's electrophilicity. Such structural features make it valuable in organic synthesis, particularly in condensation reactions and as a precursor for heterocyclic compounds .

Properties

CAS No. |

88357-17-9 |

|---|---|

Molecular Formula |

C14H20OS |

Molecular Weight |

236.37 g/mol |

IUPAC Name |

4-heptylsulfanylbenzaldehyde |

InChI |

InChI=1S/C14H20OS/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10,12H,2-6,11H2,1H3 |

InChI Key |

ORGFCUHAVYPHTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCSC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with heptylthiol in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the heptylsulfanyl group.

Industrial Production Methods

Industrial production of 4-(Heptylsulfanyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Heptylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The heptylsulfanyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as thiols, amines, or halides

Major Products Formed

Oxidation: 4-(Heptylsulfanyl)benzoic acid

Reduction: 4-(Heptylsulfanyl)benzyl alcohol

Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

4-(Heptylsulfanyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of functionalized materials.

Biology: The compound can be used in studies involving the modification of biomolecules and the development of new biochemical assays.

Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.

Industry: It is utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Heptylsulfanyl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group typically acts as an electrophile, reacting with nucleophiles to form various products. The heptylsulfanyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

4-(Trifluoromethyl)benzaldehyde

- Structure : Benzaldehyde with a -CF₃ group at the para position.

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, increasing the electrophilicity of the aldehyde compared to 4-(Heptylsulfanyl)benzaldehyde. This enhances reactivity in nucleophilic additions (e.g., formation of hydrazones or Schiff bases) .

- Applications : Widely used in pharmaceuticals and agrochemicals due to the metabolic stability conferred by the -CF₃ group .

- Key Difference : While 4-(Heptylsulfanyl)benzaldehyde is hydrophobic and electron-donating, 4-(Trifluoromethyl)benzaldehyde is polar and electron-withdrawing.

4-Hydroxybenzaldehyde

- Structure : Benzaldehyde with a -OH group at the para position.

- Electronic Effects : The -OH group is electron-donating, but its ability to form hydrogen bonds drastically increases solubility in polar solvents compared to the hydrophobic heptylsulfanyl derivative .

- Applications : Used in medicinal chemistry (e.g., antioxidant and anti-inflammatory agents) and as a natural product isolate .

- Key Difference : 4-Hydroxybenzaldehyde’s hydrogen-bonding capability contrasts with the lipophilic heptylsulfanyl chain, which prioritizes membrane permeability in biological systems.

4-Methylbenzaldehyde (4-MB)

- Structure : Benzaldehyde with a -CH₃ group at the para position.

- Electronic Effects : The -CH₃ group is weakly electron-donating, similar to the heptylsulfanyl group but without sulfur’s lone-pair contributions.

- Applications : Employed in materials science for modifying coal pitch to improve carbonization properties .

- Key Difference : The shorter methyl group in 4-MB reduces steric hindrance and hydrophobicity compared to the heptyl chain.

4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

- Structure : Benzaldehyde with a benzimidazole-thioether group at the para position.

- Applications : Forms hydrazone derivatives with bioactivity, such as antimicrobial agents .

- Key Difference: The heterocyclic substituent enables metal coordination and enhanced biological targeting compared to the non-aromatic heptyl group.

Physicochemical and Functional Comparisons

Solubility and Hydrophobicity

| Compound | Substituent | Solubility Profile |

|---|---|---|

| 4-(Heptylsulfanyl)benzaldehyde | -S-C₇H₁₅ | High solubility in organic solvents (e.g., DCM, THF) |

| 4-Hydroxybenzaldehyde | -OH | High water solubility due to H-bonding |

| 4-(Trifluoromethyl)benzaldehyde | -CF₃ | Moderate polarity; soluble in DMSO |

The heptylsulfanyl group’s hydrophobicity makes 4-(Heptylsulfanyl)benzaldehyde ideal for reactions requiring non-polar media, whereas 4-hydroxybenzaldehyde is suited for aqueous systems .

Reactivity in Condensation Reactions

- 4-(Heptylsulfanyl)benzaldehyde : The electron-donating -S-C₇H₁₅ group reduces aldehyde electrophilicity, slowing reactions like Schiff base formation compared to -CF₃ derivatives. However, its long alkyl chain facilitates micelle formation in surfactant-mediated syntheses .

- 4-(Trifluoromethyl)benzaldehyde : Rapid condensation due to strong electrophilicity; used in high-yield hydrazone syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.